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Compound of Interest

Compound Name: 3-Fluoro-4-phenylphenol

Cat. No.: B1301823 Get Quote

An In-depth Technical Guide to 3-Fluoro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,

potential synthesis, analytical methodologies, and predicted biological activities of 3-Fluoro-4-
phenylphenol. The information is structured to serve as a foundational resource for

professionals in research and drug development.

Core Chemical Properties
3-Fluoro-4-phenylphenol, also known as 2-Fluoro[1,1'-biphenyl]-4-ol, is an aromatic organic

compound.[1] Its structure consists of a biphenyl backbone with a fluorine atom and a hydroxyl

group substitution on one of the phenyl rings. The presence of the fluorine atom can

significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability,

making it a compound of interest in medicinal chemistry and materials science.

Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Fluoro-4-
phenylphenol.
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Property Value Reference

Molecular Formula C₁₂H₉FO [1][2]

Molecular Weight 188.20 g/mol [1][2]

CAS Number 477860-13-2 [1]

Alternate CAS
84376-21-6 (for 2-Fluoro-4-

phenylphenol)
[2]

Appearance
Not specified, likely a solid at

room temperature.

Purity Available up to 96% [3]

Spectral and Computational Data
Property Value Reference

IUPAC Name 2-fluoro-4-phenylphenol [2]

InChI

InChI=1S/C12H9FO/c13-11-8-

10(6-7-12(11)14)9-4-2-1-3-5-

9/h1-8,14H

[2]

InChIKey
YTFYLPMGFTYAPF-

UHFFFAOYSA-N
[2]

Canonical SMILES
C1=CC=C(C=C1)C2=CC(=C(

C=C2)O)F
[2]

XLogP3 3.4 [2]

Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of 3-Fluoro-4-phenylphenol are not

detailed in the provided search results, a highly probable and widely used method is the

Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic

synthesis for creating carbon-carbon bonds, particularly for biaryl compounds.[4]
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Proposed Synthesis: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for synthesizing the parent compound, 4-

phenylphenol.[4][5]

Reaction: The proposed synthesis involves the palladium-catalyzed coupling of phenylboronic

acid with 3-fluoro-4-iodophenol.

Reagents and Materials:

Phenylboronic acid

3-Fluoro-4-iodophenol (or 4-bromo-2-fluorophenol)

Palladium catalyst (e.g., 10% Palladium on carbon, Pd(PPh₃)₄)

Base (e.g., Potassium carbonate, Sodium carbonate)

Solvent (e.g., Water, Toluene, Dimethoxyethane)

Round-bottom flask

Condenser

Magnetic stirrer and hot plate

Standard workup and purification equipment (separatory funnel, rotary evaporator,

chromatography columns)

Methodology:

Setup: To a round-bottom flask, add the aryl halide (e.g., 3-fluoro-4-iodophenol),

phenylboronic acid (typically 1.1 to 1.5 equivalents), and the base (typically 2-3 equivalents).

Solvent and Catalyst: Add the chosen solvent and the palladium catalyst (typically 1-5 mol

%).

Reaction: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) with

vigorous stirring for a period ranging from 30 minutes to several hours, depending on the
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reactivity of the substrates.[4] Reaction progress is monitored by an appropriate technique

like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Workup: After the reaction is complete, the mixture is cooled to room temperature. The

aqueous and organic layers are separated. The aqueous layer is typically extracted with an

organic solvent (e.g., ethyl acetate).

Purification: The combined organic extracts are washed with brine, dried over an anhydrous

salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The

resulting crude product is then purified, typically by column chromatography on silica gel.

Phenylboronic Acid +
3-Fluoro-4-iodophenol +

Base (K₂CO₃)

Heat and Stir
(Reflux)Pd(0) Catalyst

Aqueous Solvent

Aqueous Workup
(Extraction)

Column
Chromatography 3-Fluoro-4-phenylphenol

Click to download full resolution via product page

Caption: Proposed Suzuki coupling workflow for synthesizing 3-Fluoro-4-phenylphenol.

Analytical Methods
The analysis of 3-Fluoro-4-phenylphenol, particularly in complex matrices, would likely

involve chromatographic techniques coupled with mass spectrometry, which are standard for

detecting and quantifying similar phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for analyzing volatile and thermally stable compounds. Given that

related nitrophenols are analyzed by GC, this is a viable technique.[6]
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Experimental Protocol Outline:

Sample Preparation: For environmental or biological samples, a multi-step process is

required.

Extraction: Ultrasound-assisted extraction (UAE) or solid-phase extraction (SPE) is

commonly used to isolate the analyte from the sample matrix (e.g., water, soil, tissue).

Derivatization (Optional but common): The phenolic hydroxyl group is often derivatized

(e.g., silylation) to increase volatility and improve chromatographic peak shape.

GC Separation: The prepared sample is injected into a GC equipped with a suitable capillary

column (e.g., a non-polar or medium-polarity column like DB-5ms). The oven temperature is

programmed to ramp up to separate compounds based on their boiling points and

interactions with the column's stationary phase.

MS Detection: The separated compounds elute from the GC column and enter the mass

spectrometer. The MS is typically operated in electron ionization (EI) mode, and data can be

acquired in full scan mode for identification or selected ion monitoring (SIM) mode for

enhanced sensitivity and quantification.
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Caption: General workflow for the analysis of phenolic compounds using GC-MS.

Biological Activity and Relevance
No direct experimental data on the biological activity of 3-Fluoro-4-phenylphenol was found.

However, based on structure-activity relationships (SAR) of related phenolic and biphenyl
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compounds, we can infer its potential activities.

Predicted Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties, often acting by disrupting

microbial cell membranes.[7] The functionalization of natural phenols, particularly through

halogenation, has been shown to be an effective strategy for enhancing their biological activity.

[8] For instance, chlorination and bromination of thymol increase its antimicrobial potency

significantly.[8] The presence of a fluorine atom in 3-Fluoro-4-phenylphenol—a highly

electronegative and lipophilic substituent—is predicted to enhance its antimicrobial properties

compared to the parent 4-phenylphenol.[7]

Potential Endocrine-Disrupting Activity
The parent compound, 4-phenylphenol, is a known endocrine-disrupting chemical (EDC) that

acts as an agonist for the estrogen receptor (ER) alpha and an antagonist for the androgen

receptor (AR).[9][10] It is frequently monitored in environmental and food samples for this

reason. The introduction of a fluorine atom onto the phenolic ring could modulate this receptor-

binding activity. The effect is not easily predictable without experimental data, as the fluorine

could alter binding affinity and orientation within the receptor's ligand-binding pocket.[7]

Therefore, 3-Fluoro-4-phenylphenol should be considered a potential EDC that warrants

experimental investigation.
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Caption: Predicted biological interaction pathways for 3-Fluoro-4-phenylphenol.

Safety and Handling
Specific safety data for 3-Fluoro-4-phenylphenol is not available. However, based on the

hazard classifications of related phenylphenols, the compound should be handled with care.

[11][12][13]

Hazard Statements (Predicted): Likely to cause skin irritation (H315), serious eye irritation

(H319), and may cause respiratory irritation (H335).[11][12][13] May be toxic to aquatic life

with long-lasting effects (H411).[11]

Precautionary Measures:

Use only in a well-ventilated area.

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat.[12]

Avoid breathing dust/fumes.[11]

Wash hands thoroughly after handling.[12]

Avoid release to the environment.[13]

This guide serves as a technical summary based on available data and established scientific

principles. All predictions regarding synthesis and biological activity require experimental

validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Fluoro-4-phenylphenol | LGC Standards [lgcstandards.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1301823?utm_src=pdf-body
https://www.benchchem.com/product/b1301823?utm_src=pdf-body
https://bg.cpachem.com/msds?num=SB20921&dnl=sd_-_4-Phenylphenol_CAS_92-69-3_%28SB20921%29_%28EU%29.pdf
https://www.sigmaaldrich.com/SG/en/sds/aldrich/262250
https://www.sigmaaldrich.com/HK/zh/sds/aldrich/p28263
https://bg.cpachem.com/msds?num=SB20921&dnl=sd_-_4-Phenylphenol_CAS_92-69-3_%28SB20921%29_%28EU%29.pdf
https://www.sigmaaldrich.com/SG/en/sds/aldrich/262250
https://www.sigmaaldrich.com/HK/zh/sds/aldrich/p28263
https://bg.cpachem.com/msds?num=SB20921&dnl=sd_-_4-Phenylphenol_CAS_92-69-3_%28SB20921%29_%28EU%29.pdf
https://www.sigmaaldrich.com/SG/en/sds/aldrich/262250
https://bg.cpachem.com/msds?num=SB20921&dnl=sd_-_4-Phenylphenol_CAS_92-69-3_%28SB20921%29_%28EU%29.pdf
https://www.sigmaaldrich.com/SG/en/sds/aldrich/262250
https://www.sigmaaldrich.com/HK/zh/sds/aldrich/p28263
https://www.benchchem.com/product/b1301823?utm_src=pdf-custom-synthesis
https://www.lgcstandards.com/BB/en/3-Fluoro-4-phenylphenol/p/TRC-F600668
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 2-Fluoro-4-phenylphenol | C12H9FO | CID 13004448 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. calpaclab.com [calpaclab.com]

4. pubs.acs.org [pubs.acs.org]

5. 4-Phenylphenol - Wikipedia [en.wikipedia.org]

6. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents
[patents.google.com]

7. benchchem.com [benchchem.com]

8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC
[pmc.ncbi.nlm.nih.gov]

9. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. sigmaaldrich.com [sigmaaldrich.com]

11. bg.cpachem.com [bg.cpachem.com]

12. sigmaaldrich.com [sigmaaldrich.com]

13. sigmaaldrich.com [sigmaaldrich.com]

To cite this document: BenchChem. [3-Fluoro-4-phenylphenol chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301823#3-fluoro-4-phenylphenol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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